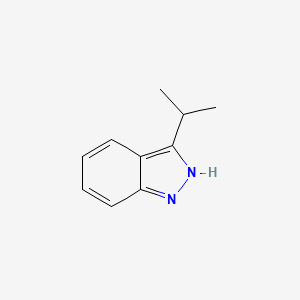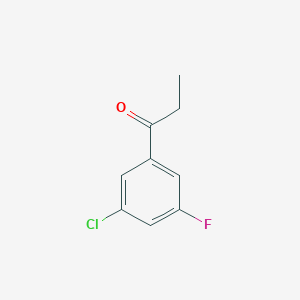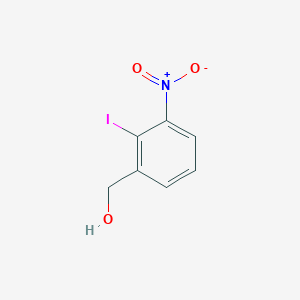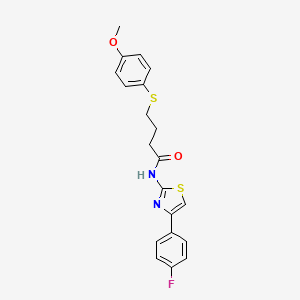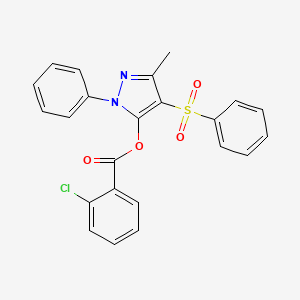
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a pyrazole-based compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chlorobenzoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in prostaglandin synthesis. It has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).
Biochemical and Physiological Effects:
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chlorobenzoate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in vitro. In addition, it has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chlorobenzoate in lab experiments is its potent anti-inflammatory and analgesic properties. It has been found to be effective in reducing inflammation and pain in various animal models. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chlorobenzoate. One area of interest is its potential as a cancer therapeutic agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential as a treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its safety and efficacy in humans. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in various research applications.
Méthodes De Synthèse
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chlorobenzoate can be synthesized through various methods. One of the most common methods involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This compound is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine and phenylsulfonyl chloride in the presence of a base to yield the desired product.
Applications De Recherche Scientifique
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chlorobenzoate has been extensively studied for its various scientific research applications. It has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders. It has also been studied for its potential as a cancer therapeutic agent, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4S/c1-16-21(31(28,29)18-12-6-3-7-13-18)22(26(25-16)17-10-4-2-5-11-17)30-23(27)19-14-8-9-15-20(19)24/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMQVNIYJTVWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2706198.png)
![3,6-Diazabicyclo[3.2.1]octane;dihydrochloride](/img/structure/B2706200.png)

![5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2706204.png)
![N-Ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2706205.png)
![4-[2-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzaldehyde](/img/structure/B2706208.png)
